molecular formula C10H15N B160677 (R)-alpha-Ethyl-alpha-methylbenzylamine CAS No. 10181-67-6

(R)-alpha-Ethyl-alpha-methylbenzylamine

Cat. No.: B160677
CAS No.: 10181-67-6
M. Wt: 149.23 g/mol
InChI Key: XTTQGFJZEYVZAP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-Ethyl-alpha-methylbenzylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Chiral Resolution Agent
(R)-alpha-Ethyl-alpha-methylbenzylamine serves as an effective chiral resolution agent. Its ability to form diastereomeric salts with racemic compounds allows for the separation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can be highly dependent on their chirality. For instance, it has been utilized to resolve racemic alpha-methylbenzylamine into its enantiomers, which are then used as intermediates in the synthesis of various pharmaceuticals .

Synthetic Intermediate
This compound is also used as a synthetic intermediate in the production of optically active pharmaceuticals and agrochemicals. Its role as a building block allows chemists to construct complex molecules efficiently .

Analytical Chemistry

Chiral Derivatization Reagent
this compound is recognized for its utility in chiral derivatization, particularly in gas chromatography (GC). It is employed to enhance the separation of enantiomers during analysis, thus facilitating the determination of enantiomeric excess (ee) in various samples .

Organic Synthesis

Synthesis of Chiral Ligands
The compound has been utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands are essential for conducting enantioselective reactions, which are pivotal in producing chiral compounds with high purity and yield .

Case Study: Enantioselective Reactions
A notable application involves using this compound in enantioselective arylation and hydrogenation reactions. Ligands derived from this compound have shown significant effectiveness in catalyzing reactions that yield desired chiral products with high enantioselectivity .

Data Tables

Application AreaSpecific UseReference
PharmaceuticalsChiral resolution agent ,
Analytical ChemistryChiral derivatization reagent ,
Organic SynthesisSynthesis of chiral ligands

Properties

CAS No.

10181-67-6

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2R)-2-phenylbutan-2-amine

InChI

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1

InChI Key

XTTQGFJZEYVZAP-SNVBAGLBSA-N

SMILES

CCC(C)(C1=CC=CC=C1)N

Isomeric SMILES

CC[C@](C)(C1=CC=CC=C1)N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)N

Origin of Product

United States

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